6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Exploration
Researchers have synthesized novel derivatives within the [1,2,4]triazoloquinazolinone family, exploring the chemical transformations of these compounds to access a variety of derivatives. This exploration serves as a foundational step in understanding the structural features responsible for the biological activities of these molecules (Al-Salahi & Geffken, 2011).
Pharmacological Investigations
The pharmacological potential of triazoloquinazolinones has been a subject of interest, with studies demonstrating their efficacy as H1-antihistaminic agents. Novel derivatives have been synthesized and evaluated in vivo, showing significant protective effects against histamine-induced bronchospasm in animal models. This line of research indicates the potential of these compounds in the development of new classes of antihistamines (Alagarsamy et al., 2009).
Anticonvulsant and Antihypertensive Activities
Further studies have evaluated the anticonvulsant and antihypertensive activities of [1,2,4]triazoloquinazolinone derivatives. Some compounds have shown wide margins of safety and significant oral activity against seizures induced in mice models, suggesting their potential in the treatment of epilepsy. Additionally, novel derivatives have demonstrated significant antihypertensive activity in spontaneously hypertensive rats, highlighting their potential as therapeutic agents for hypertension (Zhang et al., 2015); (Alagarsamy & Pathak, 2007).
Structural and Vibrational Studies
The structural and vibrational properties of triazoloquinazolinone derivatives have been analyzed through DFT studies and X-ray diffraction, providing insights into the conformational stability and intermolecular interactions within crystals. This research contributes to the understanding of the physicochemical properties of these compounds, which is crucial for drug design (Sun et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body. For instance, quinazoline derivatives are known to have a wide range of biological activities and are often used as scaffolds in drug discovery .
Mode of Action
The mode of action would depend on the specific target of the compound. It could act as an inhibitor, activator, or modulator of the target protein’s function .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and permeability can influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one' involves the reaction of 4-methylbenzaldehyde with 3,4-dimethoxyphenylacetonitrile to form 4-methyl-3,4-dimethoxyphenylacetaldehyde. This intermediate is then reacted with 2-aminobenzonitrile to form the triazoloquinazoline ring system. The resulting compound is then reacted with ethyl oxalyl chloride to form the oxalyl derivative, which is then reacted with 2-(4-methylphenyl)ethylamine to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "3,4-dimethoxyphenylacetonitrile", "2-aminobenzonitrile", "ethyl oxalyl chloride", "2-(4-methylphenyl)ethylamine" ], "Reaction": [ "Step 1: 4-methylbenzaldehyde is reacted with 3,4-dimethoxyphenylacetonitrile in the presence of a base to form 4-methyl-3,4-dimethoxyphenylacetaldehyde.", "Step 2: 4-methyl-3,4-dimethoxyphenylacetaldehyde is reacted with 2-aminobenzonitrile in the presence of a catalyst to form the triazoloquinazoline ring system.", "Step 3: The resulting compound is reacted with ethyl oxalyl chloride in the presence of a base to form the oxalyl derivative.", "Step 4: The oxalyl derivative is then reacted with 2-(4-methylphenyl)ethylamine in the presence of a base to form the final product." ] } | |
CAS No. |
1358158-36-7 |
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C26H22N4O4/c1-16-8-10-17(11-9-16)24-27-25-19-6-4-5-7-20(19)29(26(32)30(25)28-24)15-21(31)18-12-13-22(33-2)23(14-18)34-3/h4-14H,15H2,1-3H3 |
InChI Key |
VOJKGFZLMQDROG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC(=C(C=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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